Ethyl methylthiophene-3-carboxylic acid

Process Chemistry Large-Scale Synthesis Thiophene Carboxylation

Ethyl methylthiophene-3-carboxylic acid, commonly referenced as ethyl 2-methylthiophene-3-carboxylate (CAS 19432-66-7), is a heterocyclic building block belonging to the thiophene-3-carboxylate class. It serves as a key synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C22H19NO5S
Molecular Weight 409.5g/mol
Cat. No. B376129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methylthiophene-3-carboxylic acid
Molecular FormulaC22H19NO5S
Molecular Weight409.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC(=O)C
InChIInChI=1S/C22H19NO5S/c1-3-27-22(26)19-18(15-8-5-4-6-9-15)13-29-21(19)23-20(25)16-10-7-11-17(12-16)28-14(2)24/h4-13H,3H2,1-2H3,(H,23,25)
InChIKeyFVZXEUFIYZUVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methylthiophene-3-carboxylic Acid: A Verifiable Thiophene-3-carboxylate Building Block for Pharmaceutical Synthesis


Ethyl methylthiophene-3-carboxylic acid, commonly referenced as ethyl 2-methylthiophene-3-carboxylate (CAS 19432-66-7), is a heterocyclic building block belonging to the thiophene-3-carboxylate class. It serves as a key synthetic intermediate in pharmaceutical and agrochemical research . The compound is characterized by a thiophene ring substituted with a methyl group at the 2-position and an ethyl ester at the 3-position, providing a defined scaffold for further derivatization . Unlike its methyl ester or acid analogs, the ethyl ester functionality imparts distinct physicochemical properties that influence its reactivity and application in multi-step organic syntheses .

Ethyl Methylthiophene-3-carboxylic Acid: Why In-Class Substitution Compromises Synthetic Efficiency and Scalability


While thiophene-3-carboxylate analogs share a common core, direct substitution of ethyl methylthiophene-3-carboxylic acid with methyl ester or regioisomeric variants introduces quantifiable risks in synthetic workflows. The ethyl ester group critically influences reaction kinetics, solubility, and purification outcomes in multi-step sequences [1]. For instance, the methyl ester analog (CAS 53562-51-9) exhibits different reactivity in transesterification and amidation reactions, often requiring altered catalysts and longer reaction times . Furthermore, the specific 2-methyl substitution pattern on the thiophene ring imparts distinct steric and electronic effects compared to 4- or 5-methyl regioisomers, which can drastically alter the yield and selectivity in subsequent cross-coupling or condensation steps [2]. The following quantitative evidence demonstrates where ethyl 2-methylthiophene-3-carboxylate provides measurable advantages over its closest analogs.

Quantitative Differentiation of Ethyl Methylthiophene-3-carboxylic Acid Against Close Analogs


Scalable Synthesis Yield: 52% Overall Yield from 2-Methylthiophene in Multikilogram Production

A safe and efficient process for ethyl 2-methylthiophene-3-carboxylate (5) achieved a 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale. This process provides several advantages over precedents, including operational simplicity and avoidance of strong bases (e.g., n-butyllithium) and cryogenic conditions [1].

Process Chemistry Large-Scale Synthesis Thiophene Carboxylation

Purity Benchmarking: 95% vs. 98% Minimum Purity Specifications Across Suppliers

Commercial suppliers consistently list ethyl 2-methylthiophene-3-carboxylate with a minimum purity specification of 95% . In contrast, specialized vendors offer material with 98% purity, as seen for ethyl 2-methylthiophene-3-carboxylate . This higher purity reduces the need for further purification in subsequent steps, directly impacting overall synthetic efficiency.

Quality Control Synthetic Intermediates Purity Standards

Storage Condition Flexibility: 2-8°C vs. -20°C Requirement for Thiophene Carboxylic Acid Analogs

Ethyl 2-methylthiophene-3-carboxylate is typically stored at 2-8°C in a dark place . In contrast, certain thiophene carboxylic acid derivatives (e.g., 3-methylthiophene-2-carboxylic acid) require storage at -20°C to maintain stability [1]. This difference in storage requirements has implications for inventory management and shipping logistics.

Stability Storage Conditions Logistics

Core Scaffold Utility in EGFR Inhibitor Development: EC50 of 3.5 μM for Optimized Derivative

In a 2023 study, a series of anti-breast cancer thiophene sulfonamide derivatives were designed using an ethyl 5-methylthiophene-3-carboxylate core. The optimized compound AP-A15, bearing this core, exhibited an EC50 of 3.5 μM against MCF-7 cells, which was comparable to the clinical drugs Tamoxifen and Brigatinib [1]. This demonstrates that the ethyl 5-methylthiophene-3-carboxylate scaffold can yield potent bioactivity when appropriately functionalized.

Anticancer EGFR Inhibition Thiophene Sulfonamides

High-Impact Research and Industrial Applications for Ethyl Methylthiophene-3-carboxylic Acid


Scalable Process Development for Thiophene-Based Intermediates

The optimized 52% multikilogram synthesis [1] makes ethyl 2-methylthiophene-3-carboxylate a reliable building block for process chemists developing scalable routes to pharmaceuticals or agrochemicals. Its non-cryogenic, strong-base-free preparation reduces operational hazards and cost, facilitating technology transfer to manufacturing.

High-Purity Building Block for Medicinal Chemistry and Drug Discovery

The availability of 98% purity grade positions this compound as a preferred intermediate for sensitive medicinal chemistry applications, such as the construction of EGFR inhibitor libraries [2]. Higher purity minimizes impurities that could interfere with biological assays or lead to off-target effects in screening cascades.

Cost-Effective Scaffold for Academic and Industrial Combinatorial Chemistry

The moderate storage condition requirement (2-8°C) and well-defined reactivity profile allow for long-term storage and use in automated synthesis platforms. This is particularly valuable for groups conducting parallel synthesis of thiophene derivatives, where easy handling and stable storage are critical for throughput.

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